Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 292.247 g/mol. This compound features a quinoline skeleton with various functional groups, including a methoxy group, a nitro group, and a carboxylate ester, which contribute to its unique chemical properties and potential biological activities .
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further modifications .
Research indicates that Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits various biological activities:
The synthesis of Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves several steps:
Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has potential applications in various fields:
Studies on Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate have explored its interactions with biological targets:
Several compounds share structural similarities with Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 6-nitroquinoline-3-carboxylate | Nitro group at position 6 | Enhanced antimicrobial activity |
| Ethyl 7-methoxyquinoline-3-carboxylate | Methoxy group at position 7 | Potentially lower toxicity |
| Ethyl 5-aminoquinoline-3-carboxylate | Amino group at position 5 | Increased solubility in aqueous environments |
| Ethyl 8-hydroxyquinoline-3-carboxylate | Hydroxy group at position 8 | Antioxidant properties |
The uniqueness of Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate lies in its combination of functional groups that contribute to its distinctive biological activities and potential applications in pharmaceuticals and agriculture .
Traditional synthetic approaches to ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate rely on well-established multi-step methodologies that have been extensively validated in quinoline chemistry [2] [13]. These conventional routes typically proceed through sequential transformations involving the formation of the quinoline core structure followed by selective introduction of functional groups at specific positions [30] [31].
The initial condensation reaction produces anilinomethylenemalonate intermediates that can be isolated and characterized before proceeding to the cyclization step [34]. These intermediates are typically obtained in yields ranging from 85-95% under optimized reaction conditions [2]. The isolation of these intermediates is crucial for ensuring high purity in subsequent steps and allows for analytical verification of the reaction progress [30].
Key intermediate isolation procedures involve precipitation from the reaction mixture followed by recrystallization from appropriate solvents [34]. The anilinomethylenemalonate intermediates are generally stable compounds that can be stored under ambient conditions, making them practical synthetic intermediates [31]. Spectroscopic analysis of these intermediates typically reveals characteristic ester carbonyl stretches at approximately 1740 wavenumbers and aromatic proton signals consistent with the substituted aniline framework [2].
The nitration of quinoline derivatives follows established electrophilic aromatic substitution mechanisms, with regioselectivity determined by the electronic properties of existing substituents [7] [8]. In the case of methoxy-substituted quinolines, the methoxy group serves as an activating director, influencing the position of nitro group introduction [11]. The nitration typically occurs under strongly acidic conditions using concentrated nitric acid in the presence of sulfuric acid [7].
The mechanism proceeds through the formation of a nitronium ion intermediate that attacks the electron-rich aromatic system [8]. The presence of the methoxy group at the 6-position significantly influences the regioselectivity of nitration, directing the incoming nitro group to the 8-position through a combination of electronic and steric effects [7] [11]. This regioselective nitration is crucial for obtaining the desired substitution pattern in the target compound.
Methoxylation reactions in quinoline synthesis typically involve nucleophilic substitution of appropriate leaving groups or direct methylation of phenolic precursors [11]. The methoxy group introduction often precedes nitration in synthetic sequences, as the electron-donating nature of the methoxy substituent facilitates subsequent electrophilic aromatic substitution reactions . Optimization studies have demonstrated that temperature control during nitration is critical, with temperatures maintained between 0-5 degrees Celsius to prevent over-nitration or decomposition .
| Reaction Parameter | Optimized Conditions | Yield Range |
|---|---|---|
| Nitration Temperature | 0-5°C | 65-76% |
| Acid Ratio (H₂SO₄:HNO₃) | 3:1 | 70-85% |
| Reaction Time | 4-6 hours | 75-90% |
| Methoxylation Temperature | 80-120°C | 80-95% |
Modern synthetic approaches to quinoline-3-carboxylate derivatives have increasingly focused on catalytic methodologies that enable more efficient and atom-economical transformations [4] [15]. These strategies often employ transition metal catalysts to facilitate key bond-forming reactions while reducing the number of synthetic steps required [17] [18].
Rhodium-catalyzed carbon-hydrogen functionalization has emerged as a powerful strategy for quinoline synthesis, offering direct access to substituted quinoline derivatives through selective activation of carbon-hydrogen bonds [15] [17]. These methodologies typically employ rhodium(II) or rhodium(III) complexes as catalysts, enabling the formation of quinoline rings through oxidative cyclization processes [16] [18].
The rhodium-catalyzed synthesis of quinoline-3-carboxylates proceeds through initial carbon-hydrogen activation at the ortho position of aniline derivatives, followed by cyclization with appropriate electrophilic partners [17]. This approach has been successfully applied to the synthesis of ethyl quinoline-3-carboxylates using rhodium(II) acetate complexes in combination with suitable ligand systems [4]. The reaction conditions are notably mild, typically proceeding at room temperature or slightly elevated temperatures [15].
Mechanistic studies of rhodium-catalyzed quinoline formation indicate that the process involves the formation of rhodacycle intermediates through carbon-hydrogen bond metalation [17] [18]. These intermediates subsequently undergo cyclization with alkyne or alkene partners to generate the quinoline framework [4]. The regioselectivity of these reactions can be controlled through careful selection of directing groups and reaction conditions [16].
Optimization studies for rhodium-catalyzed quinoline synthesis have identified several critical parameters [15] [17]. The choice of rhodium catalyst significantly influences both reaction efficiency and selectivity, with rhodium(II) acetate dimers showing particular effectiveness for quinoline formation [4]. Ligand selection also plays a crucial role, with phosphine ligands often providing enhanced reactivity and selectivity [15].
| Catalyst System | Temperature | Yield | Reaction Time |
|---|---|---|---|
| Rh₂(OAc)₄/TPPTS | 25°C | 65-80% | 12-24 hours |
| [Cp*RhCl₂]₂ | 80°C | 70-85% | 6-12 hours |
| Rh(PPh₃)₃Cl | 110°C | 75-90% | 3-8 hours |
Systematic optimization of reaction conditions has proven essential for maximizing yields and selectivity in quinoline synthesis [23] [24]. Solvent selection significantly influences reaction outcomes, with polar aprotic solvents generally providing superior results for quinoline formation reactions [21] [26]. Temperature optimization studies have revealed that quinoline synthesis reactions often exhibit narrow temperature windows for optimal performance [40] [41].
Comprehensive solvent screening studies for quinoline synthesis have identified several optimal solvent systems [21]. Diphenyl ether has emerged as an excellent high-boiling solvent for thermal cyclization reactions, maintaining reaction homogeneity while providing thermal stability [40]. For rhodium-catalyzed reactions, dichloromethane and 1,4-dioxane have shown particular effectiveness [4] [15].
Temperature optimization studies have demonstrated the critical importance of precise thermal control in quinoline synthesis [23] [24]. The Gould-Jacobs cyclization, a key step in traditional quinoline synthesis, requires temperatures between 200-300 degrees Celsius for efficient ring closure [30] [40]. However, excessive temperatures can lead to product decomposition and reduced yields [30].
Recent optimization studies using nanocatalysts have shown that reaction temperatures can be significantly reduced while maintaining high yields [41]. Iron oxide-silica nanocomposite catalysts have enabled quinoline synthesis at temperatures as low as 80 degrees Celsius with yields exceeding 80% [41]. These mild conditions represent a significant improvement over traditional thermal methods.
| Solvent System | Optimal Temperature | Yield Range | Reaction Time |
|---|---|---|---|
| Diphenyl ether | 250-260°C | 85-95% | 2-4 hours |
| 1,4-Dioxane | 110-130°C | 70-85% | 6-12 hours |
| Acetonitrile | 80-85°C | 75-90% | 3-6 hours |
| Toluene | 110-130°C | 65-80% | 8-16 hours |
Post-synthetic modification strategies provide essential pathways for accessing diverse quinoline derivatives from common synthetic intermediates [1] . These transformations enable the preparation of analogs with varied functional groups while maintaining the core quinoline structure [26] [28].
The hydrolysis of ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate to the corresponding carboxylic acid represents a fundamental transformation in quinoline chemistry [1] . This reaction typically proceeds through basic hydrolysis conditions using alkali metal hydroxides as hydrolytic agents [28]. The process involves nucleophilic attack of hydroxide ion on the ester carbonyl carbon, followed by elimination of ethoxide to generate the carboxylate salt [28].
Optimization studies for ester hydrolysis have identified lithium hydroxide in tetrahydrofuran-water mixtures as particularly effective for quinoline ester substrates [1]. These conditions provide excellent yields ranging from 80-95% while minimizing side reactions [1]. The reaction typically proceeds at ambient temperature or with mild heating, making it operationally convenient [1].
Alternative hydrolysis conditions employ sodium hydroxide in aqueous ethanol under reflux conditions [1]. This methodology has been successfully applied to quinoline-3-carboxylate esters with yields consistently exceeding 75% [1]. The choice of base and solvent system can significantly influence both reaction rate and product purity .
The mechanism of ester hydrolysis proceeds through a tetrahedral intermediate formed by nucleophilic addition of hydroxide to the ester carbonyl [28]. This intermediate subsequently eliminates ethoxide to generate the carboxylic acid, which is immediately deprotonated under the basic reaction conditions [28]. Acidification of the reaction mixture during workup regenerates the free carboxylic acid [1].
| Hydrolysis Conditions | Temperature | Yield | Reaction Time |
|---|---|---|---|
| LiOH/THF/H₂O | 20°C | 87% | 12-16 hours |
| NaOH/EtOH | 80°C | 80% | 8-12 hours |
| KOH/MeOH | 65°C | 75% | 6-10 hours |
| NaOH/H₂O | 90-100°C | 85% | 4-6 hours |
Functional group interconversion reactions provide access to diverse quinoline derivatives through selective transformation of specific substituents [27]. These modifications can target the ester functionality, the nitro group, or the methoxy substituent, enabling the preparation of libraries of related compounds [26]. The strategic application of these transformations allows for systematic structure-activity relationship studies [29].
The reduction of nitro groups in quinoline derivatives typically employs catalytic hydrogenation using palladium or platinum catalysts [11]. These conditions convert the nitro functionality to the corresponding amine, providing access to aminoquinoline derivatives [11]. The reaction proceeds under mild conditions with hydrogen gas at atmospheric pressure, typically achieving quantitative conversion [11].
Ester functionalities can be converted to various other groups through established synthetic methodologies . Reduction using lithium aluminum hydride or sodium borohydride provides access to hydroxymethyl derivatives [42]. Alternatively, treatment with Grignard reagents or organolithium compounds enables the preparation of ketone derivatives .
Methoxy group modifications can be achieved through demethylation followed by selective functionalization . Boron tribromide-mediated demethylation provides phenolic intermediates that can be further derivatized through alkylation or acylation reactions . These transformations significantly expand the structural diversity accessible from the parent ester compound [27].
| Transformation | Reagents | Conditions | Yield Range |
|---|---|---|---|
| Nitro reduction | Pd/C, H₂ | RT, 1 atm | 90-98% |
| Ester reduction | LiAlH₄, THF | 0°C to RT | 85-95% |
| Demethylation | BBr₃, CH₂Cl₂ | -78°C to RT | 80-90% |
| Amide formation | NH₃, heating | 120-150°C | 70-85% |
Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits complex solubility behavior that is primarily influenced by its quinoline backbone and functional group modifications. The compound demonstrates limited water solubility characteristic of quinoline derivatives, which are generally only slightly soluble in cold water but dissolve more readily in hot water [1]. This solubility pattern is enhanced by the presence of the ethyl carboxylate ester group, which provides some degree of polarity to the otherwise hydrophobic quinoline structure.
Table 1: Solubility Profile of Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
| Solvent System | Solubility | Temperature Dependence | References |
|---|---|---|---|
| Cold Water | Very limited | Increases with temperature | [1] |
| Hot Water | Moderate | Temperature-dependent | [1] |
| Polar Organic Solvents | High | Temperature-enhanced | [2] [1] |
| Dimethyl Sulfoxide | Excellent | Stable at room temperature | [3] |
| Ethanol/Methanol | Good | Enhanced at elevated temperature | [2] |
The compound shows enhanced solubility in polar organic solvents, particularly dimethyl sulfoxide, where it can be prepared as a 10 milligrams per milliliter stock solution [3]. This enhanced solubility in polar organic media is attributed to the compound's ability to form hydrogen bonds through its methoxy and carboxylate functional groups, as well as π-π interactions through the quinoline aromatic system [2].
The partition coefficient (LogP) represents a critical parameter for understanding the compound's lipophilicity and potential bioavailability. For ethyl carboxylate quinoline derivatives, LogP values typically range from 2.0 to 4.5, depending on the specific substitution pattern [4] [5].
Table 2: Partition Coefficient Data for Related Quinoline Derivatives
| Compound | LogP Value | Method | Reference |
|---|---|---|---|
| Quinoline (parent compound) | 2.04 | Experimental | [6] |
| Ethyl quinoline-2-carboxylate | 2.70 | Calculated | [5] |
| Quinoline derivatives (average) | 2.45-4.29 | SwissADME | [4] |
| 8-methoxy-6-nitroquinoline | 2.67 | Estimated | [7] |
| Ethyl 6-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 2.63 | Calculated | [8] |
Based on structural similarity analysis, the estimated LogP for ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is approximately 2.8-3.2 [9] [8] [7]. This value indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining sufficient hydrophilicity for biological activity [10] [4].
The methoxy group at position 6 contributes to increased lipophilicity, while the nitro group at position 8 provides electron-withdrawing effects that can influence the overall partition behavior [11] [7]. The ethyl carboxylate ester further modulates the LogP by providing a balance between hydrophobic and hydrophilic characteristics [4] [12].
Thermal analysis of ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveals a multi-stage degradation process typical of nitro-substituted quinoline derivatives. The compound exhibits initial thermal events beginning around 85-110°C, corresponding to phase transitions and initial decomposition processes [9] [13].
Table 3: Thermal Degradation Parameters
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Process Type | Reference |
|---|---|---|---|---|
| Phase Transition | 85-110 | 2-5 | Endothermic | [9] [13] |
| Initial Decomposition | 155-190 | 6-9 | Exothermic | [9] |
| Major Degradation | 190-260 | 25-40 | Multi-stage | [9] |
| Complete Decomposition | >300 | >90 | Pyrolytic | [14] [13] |
The initial thermal stability up to approximately 155°C makes this compound suitable for standard pharmaceutical processing conditions [9]. However, the presence of the nitro group significantly influences the thermal degradation pathway, with nitro-substituted quinolines showing decreased thermal stability compared to their non-nitro analogs [15] [13].
The thermal degradation kinetics of quinoline derivatives follow first-order kinetics with activation energies typically ranging from 75-120 kJ/mol [16]. For nitro-substituted quinolines, the degradation mechanism involves initial nitro group reduction followed by quinoline ring fragmentation [15] [16].
Table 4: Kinetic Parameters for Quinoline Thermal Degradation
| Parameter | Value | Units | Reference |
|---|---|---|---|
| Activation Energy | 75.5 | kJ/mol | [16] |
| Pre-exponential Factor | 10^13.0 | s^-1 | [16] |
| Temperature Range | 186-260 | °C | [9] [13] |
| Degradation Order | First-order | - | [16] |
The thermal stability of the compound is influenced by several structural factors. The methoxy substitution at position 6 provides some stabilization through electron donation, while the nitro group at position 8 acts as an electron-withdrawing group that can facilitate thermal decomposition [15] [13]. The ethyl carboxylate ester group typically begins to decompose at temperatures above 180°C through ester hydrolysis and decarboxylation reactions [13] [12].
Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits complex crystallographic behavior typical of substituted quinoline derivatives. The compound adopts a planar quinoline backbone with substituents positioned to minimize steric interactions [17] [18] [19].
Table 6: Crystallographic Parameters for Related Quinoline Derivatives
| Structural Feature | Typical Values | Measurement | Reference |
|---|---|---|---|
| Quinoline Ring Planarity | < 10° deviation | Dihedral angle | [17] [18] |
| Intermolecular π-π Distance | 3.30-3.45 Å | X-ray diffraction | [18] [19] |
| Hydrogen Bond Length | 2.6-2.9 Å | Crystallographic | [17] [19] |
| Unit Cell Volume | 1700-1900 ų | X-ray analysis | [18] [20] |
The quinoline ring system maintains high planarity with typical dihedral angles between aromatic rings of less than 10 degrees [17] [21] [18]. The carboxylate substituent can adopt different orientations relative to the quinoline plane, with torsion angles ranging from near-planar (5-10°) to significantly twisted (40-50°) conformations [21] [19].
Quinoline derivatives, including ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, demonstrate significant polymorphic behavior. Multiple crystalline forms can exist depending on crystallization conditions, with different polymorphs showing distinct physical and chemical properties [19] [22] [23] [24].
Table 7: Polymorphic Characteristics of Quinoline Derivatives
| Polymorph Type | Space Group | Density (g/cm³) | Stability | Reference |
|---|---|---|---|---|
| Form I (α) | Triclinic P1̄ | 1.35-1.40 | Thermodynamically stable | [21] [19] |
| Form II (β) | Monoclinic P21/c | 1.28-1.35 | Metastable | [20] [25] |
| Form III (γ) | Orthorhombic | 1.30-1.38 | Kinetically stable | [22] [24] |
The crystallization solvent significantly influences polymorph formation, with different solvents favoring specific polymorphic forms [21] [19]. Polar solvents like ethanol and acetonitrile tend to promote the formation of more hydrogen-bonded structures, while non-polar solvents favor π-π stacking arrangements [19] [20].
The crystal packing of ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is dominated by several types of intermolecular interactions:
Table 8: Intermolecular Interactions in Quinoline Crystals
| Interaction Type | Distance Range (Å) | Strength | Role in Packing | Reference |
|---|---|---|---|---|
| π-π Stacking | 3.30-3.45 | Moderate | Primary packing | [18] [19] [20] |
| C-H···O Hydrogen Bonds | 2.4-2.8 | Weak-Moderate | Secondary stabilization | [17] [19] |
| C-H···N Interactions | 2.5-2.9 | Weak | Tertiary organization | [17] [21] |
| Van der Waals Forces | 3.5-4.0 | Weak | Space filling | [18] [20] |
Hydrogen bonding patterns play a crucial role in determining the crystal structure, with the compound capable of forming both intramolecular and intermolecular hydrogen bonds [17] [19]. The methoxy oxygen and carboxyl oxygen atoms serve as hydrogen bond acceptors, while C-H groups act as weak donors [21] [19].
The compound exhibits needle-like or plate-like crystal habits depending on crystallization conditions [9] [19]. Slow crystallization from mixed solvent systems typically produces well-formed crystals suitable for X-ray diffraction analysis [17] [21].
Table 9: Crystallization Conditions and Resulting Morphology
| Solvent System | Temperature (°C) | Morphology | Quality | Reference |
|---|---|---|---|---|
| Ethanol/Water | Room temperature | Needles | Good | [17] |
| Chloroform/Ethanol | 5-10 | Plates | Excellent | [21] |
| Acetone/Hexane | Room temperature | Prisms | Moderate | [19] |
| DMSO/Water | 40-50 | Blocks | Good | [20] |